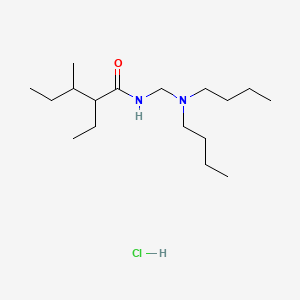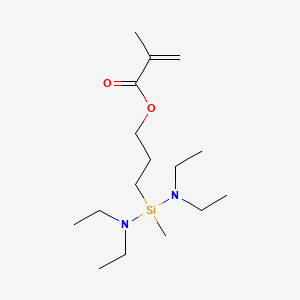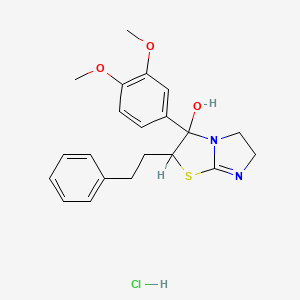
Imidazo(2,1-b)thiazol-3-ol, 3-(3,4-dimethoxyphenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo(2,1-b)thiazol-3-ol, 3-(3,4-dimethoxyphenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride is a complex organic compound that belongs to the class of imidazo-thiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(2,1-b)thiazol-3-ol derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo-thiazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the 3,4-dimethoxyphenyl and 2-phenylethyl groups through nucleophilic or electrophilic substitution reactions.
Hydrochloride Formation: Conversion to the monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo(2,1-b)thiazol-3-ol derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazo-thiazole oxides, while reduction could produce reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
Imidazo(2,1-b)thiazol-3-ol derivatives have been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.
Biological Studies: Investigation of their biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Research: Use as building blocks for the synthesis of more complex molecules and as probes for studying biochemical pathways.
Industrial Applications: Potential use in the development of new materials, catalysts, and agrochemicals.
Mécanisme D'action
The mechanism of action of imidazo(2,1-b)thiazol-3-ol derivatives would depend on their specific biological targets and pathways. Common mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Binding to DNA and interfering with replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo(1,2-a)pyridine Derivatives: Known for their biological activities and medicinal applications.
Thiazole Derivatives: Widely studied for their antimicrobial and anticancer properties.
Benzimidazole Derivatives: Used in various therapeutic applications, including antiparasitic and anticancer treatments.
Uniqueness
Imidazo(2,1-b)thiazol-3-ol derivatives are unique due to their specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
86346-89-6 |
|---|---|
Formule moléculaire |
C21H25ClN2O3S |
Poids moléculaire |
421.0 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrochloride |
InChI |
InChI=1S/C21H24N2O3S.ClH/c1-25-17-10-9-16(14-18(17)26-2)21(24)19(27-20-22-12-13-23(20)21)11-8-15-6-4-3-5-7-15;/h3-7,9-10,14,19,24H,8,11-13H2,1-2H3;1H |
Clé InChI |
QZJKWLJYARRQPY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2(C(SC3=NCCN32)CCC4=CC=CC=C4)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



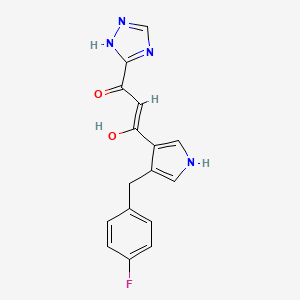
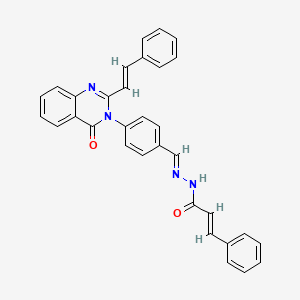
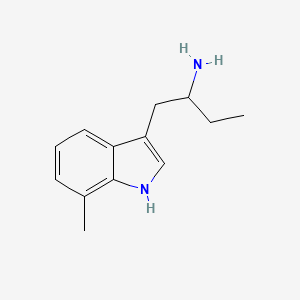

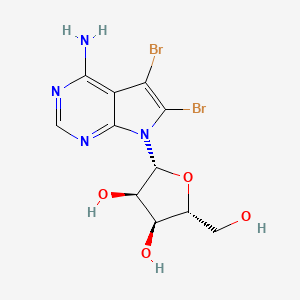
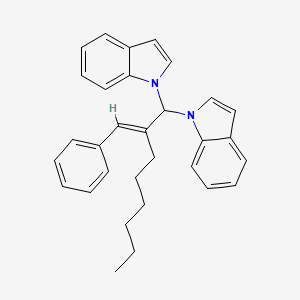

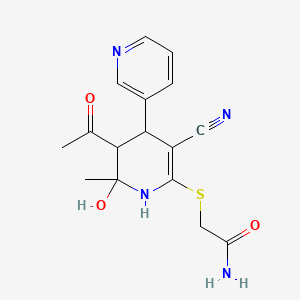
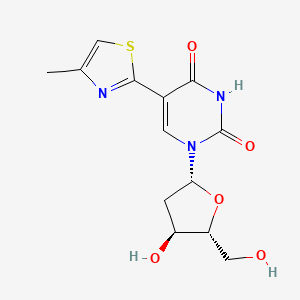
![5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one](/img/structure/B12703917.png)
